molecular formula C13H7F3O B3174008 3,4',5-Trifluorobenzophenone CAS No. 951885-91-9

3,4',5-Trifluorobenzophenone

Cat. No. B3174008
CAS RN: 951885-91-9
M. Wt: 236.19 g/mol
InChI Key: XWWMKJADTYYKPY-UHFFFAOYSA-N
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Description

3,4’,5-Trifluorobenzophenone is a chemical compound with the CAS Number: 70028-88-5 . Its molecular weight is 236.19 . The IUPAC name for this compound is phenyl (3,4,5-trifluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for 3,4’,5-Trifluorobenzophenone is 1S/C13H7F3O/c14-10-6-9 (7-11 (15)12 (10)16)13 (17)8-4-2-1-3-5-8/h1-7H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,4’,5-Trifluorobenzophenone has a boiling point of 77-78°C . The compound is stored at ambient temperature .

Scientific Research Applications

1. Polymer Synthesis and Properties

3,4',5-Trifluorobenzophenone has been utilized in the preparation of various polymers. For instance, a study by Bu et al. (2011) explored the synthesis of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines and various dianhydrides. These polymers displayed excellent thermal stability and solubility, demonstrating the impact of the trifluoromethyl group on these properties (Bu et al., 2011).

2. Synthesis of Hyperbranched Polymers

In another application, this compound was used in the synthesis of hyperbranched polymers. Bennour et al. (2014) reported the polycondensation of this compound with isosorbide and isomannide, resulting in polymers with high glass transition temperatures and potential for various industrial applications (Bennour et al., 2014).

3. Chemical Synthesis and Modification

The compound's role extends to chemical synthesis and modification. Sipyagin et al. (2004) presented new derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, demonstrating the versatility of this compound in creating novel chemical entities (Sipyagin et al., 2004).

4. Fluorous Chemistry

This compound also finds application in fluorous chemistry, as demonstrated by Kysilka et al. (2008). They used a derivative of this compound to explore reactions yielding highly fluorinated building blocks for fluorous chemistry (Kysilka et al., 2008).

5. Optical and Dielectric Properties

Jang et al. (2007) studied the effects of linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. Their research highlighted the influence of trifluoromethyl groups on the properties of these materials (Jang et al., 2007).

Safety and Hazards

The safety information for 3,4’,5-Trifluorobenzophenone indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(3,5-difluorophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMKJADTYYKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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